molecular formula C12H17ClN2 B13690930 2-[(4-Chlorophenyl)methyl]piperidin-4-amine

2-[(4-Chlorophenyl)methyl]piperidin-4-amine

Cat. No.: B13690930
M. Wt: 224.73 g/mol
InChI Key: SGVKWPSGJHWMGH-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]piperidin-4-amine ( 177707-18-5) is a chiral piperidinamine-based building block of interest in medicinal chemistry and pharmaceutical research . The compound features a piperidine ring core substituted with an amine group and a 4-chlorobenzyl moiety, a structure common in ligands for central nervous system (CNS) targets. With a molecular formula of C12H17ClN2 and a molecular weight of 224.73 g/mol , it serves as a versatile advanced intermediate for synthesizing more complex molecules. This compound is part of a class of chemicals frequently utilized in the discovery and development of receptor agonists and antagonists . It is supplied for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request a quote for this product, available in various quantities and purities, including bulk volumes .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-10-3-1-9(2-4-10)7-12-8-11(14)5-6-15-12/h1-4,11-12,15H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVKWPSGJHWMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1N)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 4-Chlorobenzyl Halides with Piperidine

The most common and straightforward synthetic method for 2-[(4-chlorophenyl)methyl]piperidin-4-amine involves the nucleophilic substitution of 4-chlorobenzyl chloride (or related halides) with piperidine under basic conditions. The reaction typically proceeds as follows:

  • Reactants: 4-chlorobenzyl chloride and piperidine
  • Base: Sodium hydroxide or potassium carbonate to neutralize HCl formed and drive the reaction forward
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol
  • Conditions: Heating under reflux to promote substitution
  • Mechanism: Piperidine acts as a nucleophile attacking the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion and forming the desired amine product.

This method benefits from operational simplicity and relatively high yields. Industrially, the reaction can be scaled up using continuous flow synthesis to improve efficiency and reduce costs.

Advanced Synthetic Strategies and Variations

Cyclization and Condensation Routes

Some patented processes describe the preparation of related piperidine derivatives involving cyclization reactions between substituted amines and halogenated intermediates. For example, a process involving the condensation of a substituted piperazine derivative with a chlorobenzyl compound followed by hydrolysis steps has been reported for structurally related compounds. Although this patent focuses on a more complex molecule, the principles of cyclization and selective hydrolysis can be adapted for the synthesis of this compound analogs.

  • Key reagents: Substituted piperazine or piperidine derivatives, chlorobenzyl halides
  • Bases: Organic bases like diisopropylethylamine or inorganic bases such as sodium carbonate
  • Hydrolysis: Acidic or alkaline hydrolysis to remove protecting groups or convert intermediates to the target amine
  • Temperature: Typically 15°C to 145°C, with optimal cyclization around 120–130°C
  • Solvents: Toluene, benzene, xylene, DMF, or N-methylpyrrolidone (NMP)
  • Yields: Variable, but some processes report yields around 10–15% for complex derivatives, with efforts to improve optical purity through resolution

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Sodium hydroxide, potassium carbonate, triethylamine, diisopropylethylamine Choice affects reaction rate and yield
Solvent DMF, ethanol, toluene, benzene, xylene Polar aprotic solvents favor nucleophilic substitution
Temperature Reflux temperature (~80–120°C) Higher temperature promotes substitution
Reaction Time Several hours (4–15 hours) Monitored by TLC or HPLC
Workup Aqueous quenching, extraction, recrystallization Removal of inorganic salts and purification

Chemical Reaction Analysis

Types of Reactions Involved

  • Nucleophilic substitution: Primary route where piperidine nitrogen attacks benzylic halide
  • Cyclization (in related compounds): Formation of piperidine or piperazine rings via intramolecular reactions
  • Hydrolysis: Removal of protecting groups or conversion of intermediates to free amines
  • Resolution: For chiral derivatives, chemical resolution using tartaric acid salts to obtain enantiomerically pure forms

Common Reagents

Reaction Type Reagents/Conditions
Nucleophilic substitution 4-chlorobenzyl chloride, piperidine, base (NaOH, K2CO3)
Cyclization Diisopropylethylamine, toluene, heat
Hydrolysis Aqueous HCl, H2SO4, or NaOH
Resolution Optical isomers of tartaric acid

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Yield Range (%)
Direct nucleophilic substitution 4-chlorobenzyl chloride + piperidine + base Simple, scalable, cost-effective Possible side reactions 60–85% (typical)
Cyclization and hydrolysis Condensation of substituted amines + halides + hydrolysis Allows synthesis of complex derivatives Lower yield, longer process ~10–15% (reported)
Resolution of racemic mixtures Chemical resolution with tartaric acid salts Obtains enantiomerically pure product Low yield in resolution step ~12.7% (resolution step)

Research and Literature Support

  • The nucleophilic substitution method is widely accepted and documented in synthetic organic chemistry literature for benzyl amines and piperidine derivatives.
  • Patents describe more complex synthetic routes involving cyclization and hydrolysis for related compounds, highlighting challenges in yield and optical purity.
  • Continuous flow and industrial scale-up methods are emerging to improve efficiency and cost-effectiveness.
  • Chemical resolution remains a key approach for obtaining optically pure enantiomers when chiral purity is required, although yields are often low.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)methyl]piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities/Properties References
2-[(4-Chlorophenyl)methyl]piperidin-4-amine C₁₂H₁₇ClN₂ 224.73 4-Chlorobenzyl, 4-amine Antifungal, antimicrobial, antipsychotic
1-Benzyl-N-(4-chlorophenethyl)piperidin-4-amine C₂₀H₂₅ClN₂ 329.88 Benzyl, 4-chlorophenethyl, 4-amine Synthetic intermediate; NMR characterized
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride C₁₃H₂₀Cl₂N₂ 275.22 4-Chlorobenzyl, N-methyl, 4-amine Enhanced lipophilicity; potential CNS activity
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride C₁₈H₂₁Cl₂N₅ 378.30 Pyrrolopyrimidine, 4-chlorobenzyl Anticancer, kinase inhibition
1-Acetylpiperidin-4-amine C₇H₁₄N₂O 142.20 Acetyl, 4-amine Improved solubility; metabolic stability

Reactivity and Kinetic Behavior

Oxidation Kinetics

This compound (CMP) undergoes oxidation in alkaline medium with KMnO₄ in the presence of Ru(III) catalyst, following a 1:4 stoichiometry (CMP:KMnO₄). Key findings include:

  • Reaction Rate: First-order dependence on [KMnO₄] and [Ru(III)], fractional order on [CMP] and [OH⁻] .
  • Activation Parameters : ΔH‡ = 42.1 kJ/mol, ΔS‡ = −120 J/K·mol, indicating a slow, entropy-controlled process .
  • Products : Chlorobenzene and L-alanine derivatives, confirmed via LC-MS .

Comparison: Unlike simpler piperidines (e.g., 1-acetylpiperidin-4-amine), CMP’s 4-chlorobenzyl group enhances electron-withdrawing effects, accelerating oxidation rates. Ru(III) catalysis is critical for CMP’s oxidation, whereas non-substituted piperidines may require harsher conditions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[(4-Chlorophenyl)methyl]piperidin-4-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. A base (e.g., NaOH or K₂CO₃) facilitates the reaction between piperidin-4-amine derivatives and 4-chlorobenzyl chloride. Solvents like ethanol or acetonitrile are used under reflux (60–80°C) for 6–12 hours. Purification via recrystallization or column chromatography yields the compound in >85% purity. Reaction efficiency depends on solvent polarity and base strength, with acetonitrile often providing higher yields than ethanol due to improved solubility of intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine and chlorophenyl groups.
  • HPLC with UV detection (λ = 254 nm) for purity assessment (>95% recommended for biological studies).
  • Mass spectrometry (MS) for molecular ion verification (expected m/z ~250–260 for the free base).
  • Elemental analysis to validate stoichiometry (C, H, N, Cl percentages).
    Cross-referencing with PubChem data (InChIKey, SMILES) ensures structural accuracy .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer : The compound is stable in anhydrous DMSO or ethanol at –20°C for long-term storage (>6 months). Avoid aqueous solutions to prevent hydrolysis of the chlorophenyl group. For short-term use, refrigerate (4°C) in airtight, light-protected vials. Solubility tests show moderate solubility in chloroform (≈15 mg/mL) and limited solubility in water (<1 mg/mL) .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-chlorophenyl group influence the compound’s reactivity in catalytic oxidation studies?

  • Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilic susceptibility at the benzyl position. In permanganate oxidation (e.g., with Ru(III) catalysts), the chlorophenyl group directs oxidation to the piperidine ring’s tertiary amine, forming an imine intermediate. DFT calculations (B3LYP/6-311+G(d,p)) reveal a reaction barrier of ~25 kcal/mol, with frontier molecular orbital analysis showing HOMO localization on the piperidine nitrogen. Monitor reaction progress via UV-Vis spectroscopy (λ = 310 nm for intermediate detection) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity. To address this:
  • Perform dose-response curves (IC₅₀/EC₅₀) across multiple assays (e.g., fluorogenic vs. radiometric enzyme assays).
  • Use molecular docking (AutoDock Vina) to compare binding modes with homologous enzymes/receptors.
  • Validate off-target effects via kinetic solubility assays and CYP450 inhibition screens .
    For example, a 2023 study found that >10 μM concentrations non-specifically inhibit cytochrome P450 isoforms, confounding earlier receptor-binding data .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Methodological Answer : Combine quantitative SAR (QSAR) with molecular dynamics (MD) simulations :
  • Train QSAR models on datasets with substitutions at the 4-chlorophenyl or piperidine positions (e.g., Hammett σ values for electronic effects).
  • Run MD simulations (AMBER/CHARMM force fields) to assess conformational stability in lipid bilayers or protein-binding pockets.
  • Validate predictions with free-energy perturbation (FEP) calculations for ΔΔG binding affinity estimates.
    A 2024 study demonstrated that replacing the chlorophenyl group with a trifluoromethyl analog increased logP by 0.8 units, correlating with enhanced blood-brain barrier permeability .

Methodological Notes

  • Data Validation : Cross-check experimental results with PubChem’s computed properties (e.g., molar refractivity, topological polar surface area) to identify anomalies .
  • Contradictory Synthesis Data : If yields vary (>20% difference), re-evaluate solvent purity or catalyst loading. For example, traces of water in acetonitrile reduce yields by deprotonating intermediates prematurely .

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